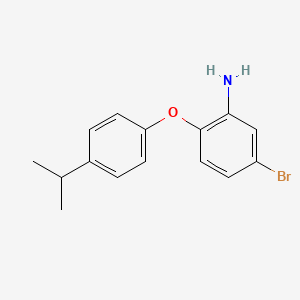
5-Bromo-2-(4-isopropylphenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(4-isopropylphenoxy)aniline is a biochemical used for proteomics research . It has a molecular formula of C15H16BrNO and a molecular weight of 306.20 .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom (Br), an isopropyl group (C3H7), a phenol group (C6H5OH), and an aniline group (C6H5NH2). The isopropyl group and the phenol group are attached to the aniline group via an oxygen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.20 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique
Synthesis of Fluorescent Polymeric Films :
- Research by Buruianǎ et al. (2005) involved synthesizing o-hydroxy Schiff bases, including derivatives of aniline, for creating polymeric films with fluorescent properties. These films exhibited a unique photochromic mechanism and fluorescent characteristics due to the excited state intramolecular proton-transfer process (Buruianǎ et al., 2005).
Bromination of Aniline Derivatives :
- Churakov et al. (1994) and Onaka et al. (1984) explored the bromination of aniline derivatives, providing insights into chemical reactions and potential applications in synthesizing new compounds. These studies contribute to understanding the manipulation of aniline derivatives for various chemical processes (Churakov et al., 1994); (Onaka et al., 1984).
Synthesis and Characterization of Novel Compounds :
- Studies by Ito et al. (2002) and Zhou Yi-feng (2010) involved the synthesis and characterization of novel compounds derived from aniline, showcasing the potential of aniline derivatives in creating unique materials with specific properties (Ito et al., 2002); (Zhou Yi-feng, 2010).
Electrochemical Applications :
- Shahhosseini et al. (2016) explored the electrochemical synthesis of polymers based on aniline derivatives in aqueous solutions. These polymers were used as efficient counter electrodes in dye-sensitized solar cells, demonstrating their potential in renewable energy applications (Shahhosseini et al., 2016).
Vibrational Spectroscopy :
- Ramalingam et al. (2010) conducted a study involving FTIR and FTRaman spectroscopy of bromo-methyl aniline molecules. This research contributes to understanding the molecular vibrations and structures of such compounds, crucial for various analytical applications (Ramalingam et al., 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-2-(4-propan-2-ylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-10(2)11-3-6-13(7-4-11)18-15-8-5-12(16)9-14(15)17/h3-10H,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITKRIRHKGKYIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

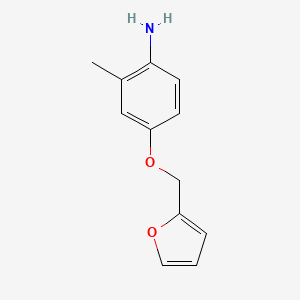
![2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B1328384.png)

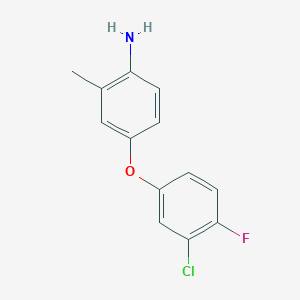

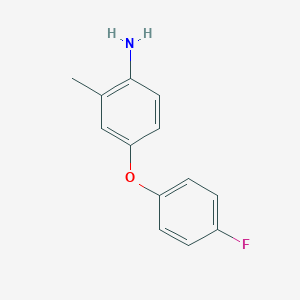
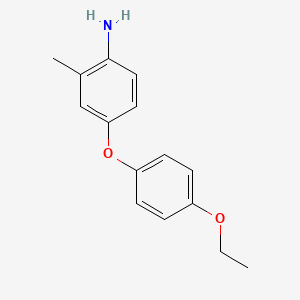
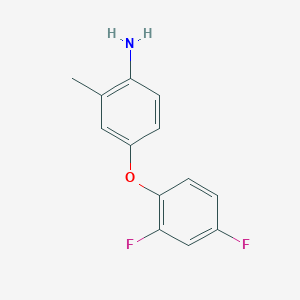
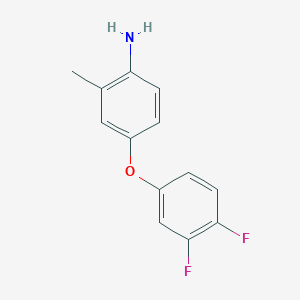
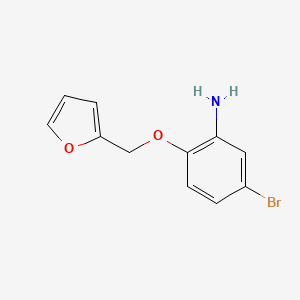
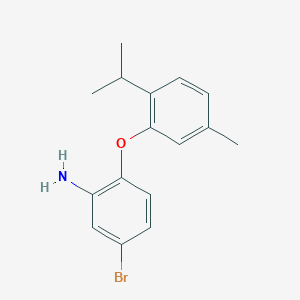
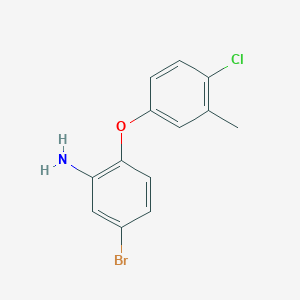
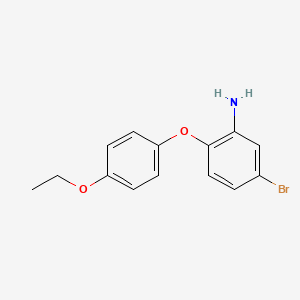
![5-Bromo-2-[4-(tert-butyl)phenoxy]aniline](/img/structure/B1328458.png)